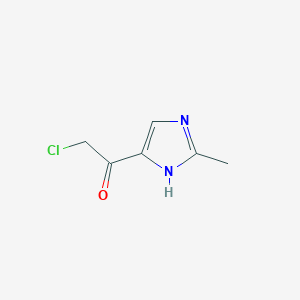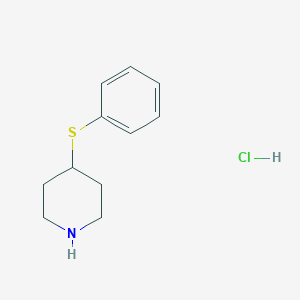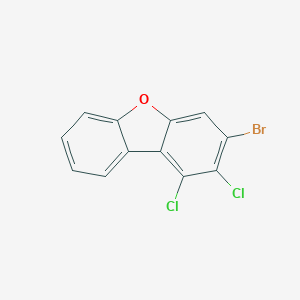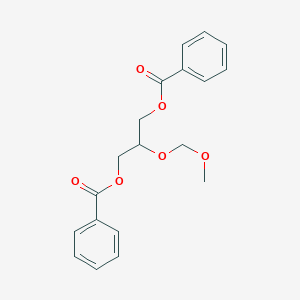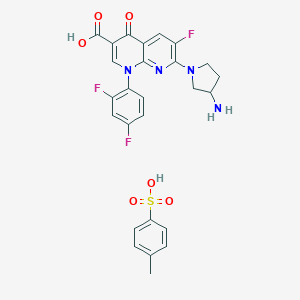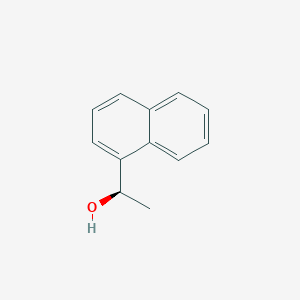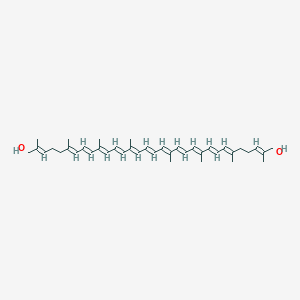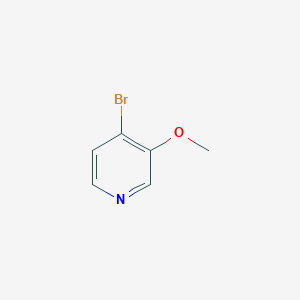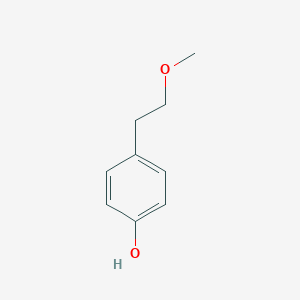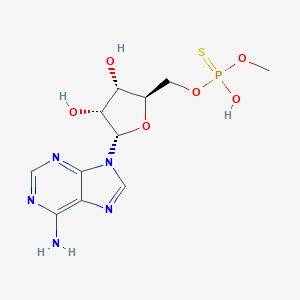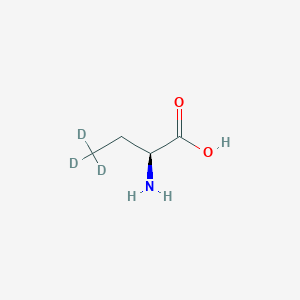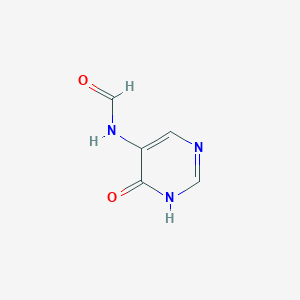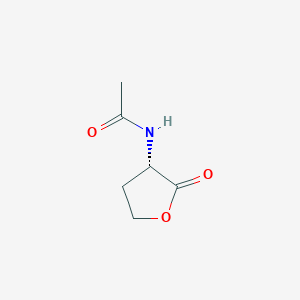
乙酰-L-高丝氨酸内酯
概述
描述
乙酰-L-高丝氨酸内酯是N-酰基高丝氨酸内酯家族的成员,该家族是细菌群体感应中涉及的信号分子。群体感应是一种细菌之间通信机制,使细菌能够根据种群密度协调行为。 这些分子在调节各种细菌功能中起着至关重要的作用,包括毒力、生物膜形成和生物发光 .
科学研究应用
乙酰-L-高丝氨酸内酯具有许多科学研究应用,特别是在化学、生物学、医学和工业领域。在化学领域,它被用于研究群体感应机制和开发新型抗菌剂。在生物学领域,它有助于理解细菌交流和行为。 在工业中,它被用于生产高价值化合物,例如L-蛋氨酸和γ-丁内酯 .
作用机制
乙酰-L-高丝氨酸内酯通过群体感应发挥作用,其中它充当自诱导物。LuxI 型酶合成乙酰-L-高丝氨酸内酯分子,这些分子然后与 LuxR 型蛋白(AHL 转录调节因子)结合以调节基因表达。 这种调节会影响各种细菌功能,包括生长、毒力和生物膜形成 .
准备方法
合成路线和反应条件: 乙酰-L-高丝氨酸内酯可以通过酰基载体蛋白与S-腺苷甲硫氨酸的反应合成。 该反应捐赠了相当于4-氨基丁内酯的物质,并以甲硫基腺苷作为副产物 . 此外,高丝氨酸内酯可以通过溴化氰与蛋氨酸残基的蛋白水解反应生成 .
工业生产方法: 乙酰-L-高丝氨酸内酯的工业生产通常涉及微生物发酵过程。 例如,谷氨酸棒杆菌已被改造为通过途径加强和醋酸补充来产生高产量的O-乙酰-L-高丝氨酸,它是乙酰-L-高丝氨酸内酯的前体 .
化学反应分析
反应类型: 乙酰-L-高丝氨酸内酯会经历各种化学反应,包括氧化、还原和取代。这些反应对于其在群体感应和其他生物过程中的作用至关重要。
常用试剂和条件: 乙酰-L-高丝氨酸内酯的合成和反应中常用的试剂包括S-腺苷甲硫氨酸、溴化氰和各种酰基载体蛋白 . 反应条件通常涉及特定的酶和受控的环境因素,以确保所需产物的形成。
主要生成物: 乙酰-L-高丝氨酸内酯反应生成的主要产物包括各种具有不同酰基链长度和取代基的N-酰基高丝氨酸内酯。 这些产物对于细菌交流和调节至关重要 .
相似化合物的比较
与乙酰-L-高丝氨酸内酯类似的化合物包括其他 N-酰基高丝氨酸内酯,例如 N-3-氧代-十二烷酰-L-高丝氨酸内酯、N-3-羟基十二烷酰高丝氨酸内酯和 N-3-氧代十二烯酰高丝氨酸内酯 . 这些化合物具有相似的结构和功能,但它们的酰基链长度和取代基不同,这会影响它们在群体感应和细菌交流中的特定作用 .
乙酰-L-高丝氨酸内酯是独特的,因为它具有特定的酰基链长度,并且它在通过群体感应调节细菌功能中起作用。它调节基因表达和细菌行为的能力使其成为科学研究和工业应用的宝贵化合物。
属性
IUPAC Name |
N-[(3S)-2-oxooxolan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-4(8)7-5-2-3-10-6(5)9/h5H,2-3H2,1H3,(H,7,8)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSXMDQVYYCSDA-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Piscirickettsia salmonis producing Acetyl-L-homoserine lactone?
A1: Piscirickettsia salmonis is the causative agent of piscirickettsiosis, a significant disease affecting salmonid fish in aquaculture. [] The discovery that this bacterium produces AHL, a known quorum sensing molecule, is crucial. [] Quorum sensing allows bacteria to coordinate gene expression and behavior based on population density, influencing virulence, biofilm formation, and other processes. [] Understanding how AHL functions in P. salmonis could offer insights into its pathogenicity and potential targets for disease control.
Q2: How was Acetyl-L-homoserine lactone production confirmed in Piscirickettsia salmonis?
A2: Researchers utilized a two-pronged approach to confirm AHL production:
Q3: What are the implications of the identified Acetyl-L-homoserine lactone synthesis pathway in Piscirickettsia salmonis?
A3: While the study confirmed Acetyl-L-homoserine lactone production, the specific synthesis pathway in P. salmonis remains unclear. [] The authors suggest an alternative route might be involved, differentiating it from well-characterized AHL synthesis pathways in other bacteria. Further research into this unique pathway could reveal novel regulatory mechanisms within P. salmonis, potentially offering targets for antibacterial development.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


